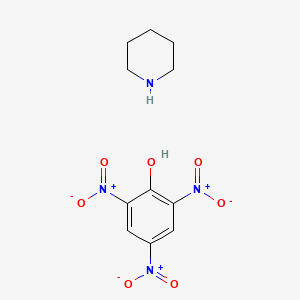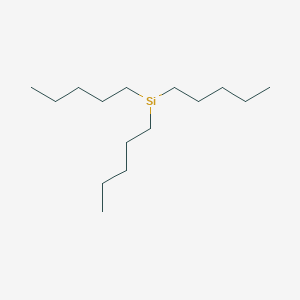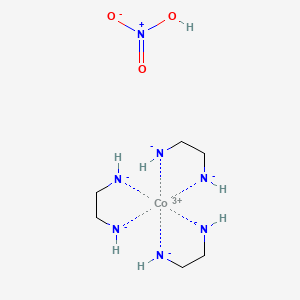
(2-Nitrophenyl)stibonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Nitrophenyl)stibonic acid is an organoantimony compound characterized by the presence of a nitro group attached to a phenyl ring, which is further bonded to an antimony atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2-Nitrophenyl)stibonic acid typically involves the preparation of double diazonium salts of ferric chloride, followed by the preparation of double diazonium salts of antimony pentachloride. The final step involves the decomposition of these double diazonium salts with copper to yield the arylstibonic acids .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to improve yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: (2-Nitrophenyl)stibonic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The antimony atom can participate in redox reactions, altering its oxidation state.
Substitution: The phenyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products:
Oxidation: Conversion of the nitro group to an amino group.
Reduction: Formation of various antimony-containing species.
Substitution: Introduction of different functional groups onto the phenyl ring.
Aplicaciones Científicas De Investigación
(2-Nitrophenyl)stibonic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of organometallic compounds.
Medicine: Investigated for its potential use in pharmaceuticals due to its unique chemical properties.
Industry: Utilized in the development of advanced materials and catalysts.
Mecanismo De Acción
The mechanism of action of (2-Nitrophenyl)stibonic acid involves its interaction with molecular targets through its nitro and antimony groups. The nitro group can undergo reduction to form reactive intermediates, while the antimony atom can participate in coordination chemistry, forming complexes with various biomolecules. These interactions can affect cellular pathways and enzyme activities, leading to potential therapeutic effects .
Comparación Con Compuestos Similares
(2-Nitrophenyl)acetic acid: Contains a nitro group and a carboxylic acid group attached to a phenyl ring.
Indole derivatives: Share similar aromatic structures and have diverse biological activities.
Uniqueness: (2-Nitrophenyl)stibonic acid is unique due to the presence of the antimony atom, which imparts distinct chemical reactivity and potential applications not found in other similar compounds. Its ability to form organometallic complexes and participate in redox reactions makes it a valuable compound in various fields of research.
Propiedades
Número CAS |
5430-16-0 |
|---|---|
Fórmula molecular |
C6H6NO5Sb |
Peso molecular |
293.88 g/mol |
Nombre IUPAC |
(2-nitrophenyl)stibonic acid |
InChI |
InChI=1S/C6H4NO2.2H2O.O.Sb/c8-7(9)6-4-2-1-3-5-6;;;;/h1-4H;2*1H2;;/q;;;;+2/p-2 |
Clave InChI |
FXYQYTJKDNSWNY-UHFFFAOYSA-L |
SMILES canónico |
C1=CC=C(C(=C1)[N+](=O)[O-])[Sb](=O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



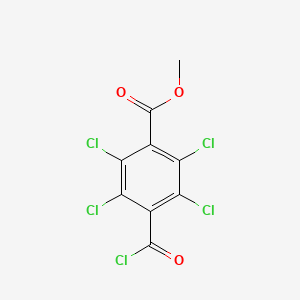
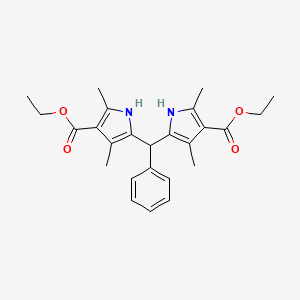
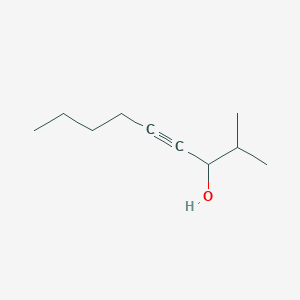
![4,4-Bis[4-[(4-bromophenyl)carbamoyloxy]phenyl]pentanoic acid](/img/structure/B14727378.png)


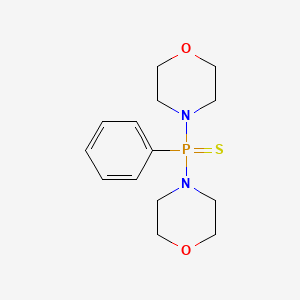
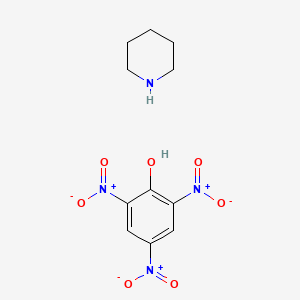
![1,4-dimethyl-3-[(Z)-2-nitroethenyl]-9H-carbazole](/img/structure/B14727405.png)
